Cas no 774183-70-9 (2-(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl-1-4-(4-fluorophenyl)piperazin-1-ylethan-1-one)
774183-70-9 structure
Product Name:2-(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl-1-4-(4-fluorophenyl)piperazin-1-ylethan-1-one
Numéro CAS:774183-70-9
Le MF:C17H18FN7O2S
Mégawatts:403.433924198151
CID:6472127
PubChem ID:135958640
Update Time:2025-07-03
2-(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl-1-4-(4-fluorophenyl)piperazin-1-ylethan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl-1-4-(4-fluorophenyl)piperazin-1-ylethan-1-one
- 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
- 774183-70-9
- EN300-19662102
- AKOS003261925
-
- Piscine à noyau: 1S/C17H18FN7O2S/c18-10-1-3-11(4-2-10)24-5-7-25(8-6-24)12(26)9-28-17-20-13-14(22-17)21-16(19)23-15(13)27/h1-4H,5-9H2,(H4,19,20,21,22,23,27)
- La clé Inchi: IOWDHJYMHBSCQE-UHFFFAOYSA-N
- Sourire: S(C1=NC2=C(C(NC(N)=N2)=O)N1)CC(N1CCN(C2C=CC(=CC=2)F)CC1)=O
Propriétés calculées
- Qualité précise: 403.12267218g/mol
- Masse isotopique unique: 403.12267218g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 4
- Complexité: 635
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1
- Surface topologique des pôles: 145Ų
2-(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl-1-4-(4-fluorophenyl)piperazin-1-ylethan-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19662102-0.05g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 0.05g |
$229.0 | 2023-09-17 | |
| Enamine | EN300-19662102-0.1g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 0.1g |
$342.0 | 2023-09-17 | |
| Enamine | EN300-19662102-0.25g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 0.25g |
$487.0 | 2023-09-17 | |
| Enamine | EN300-19662102-0.5g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 0.5g |
$768.0 | 2023-09-17 | |
| Enamine | EN300-19662102-1.0g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 1g |
$986.0 | 2023-05-31 | |
| Enamine | EN300-19662102-2.5g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 2.5g |
$1931.0 | 2023-09-17 | |
| Enamine | EN300-19662102-5.0g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 5g |
$2858.0 | 2023-05-31 | |
| Enamine | EN300-19662102-10.0g |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 10g |
$4236.0 | 2023-05-31 | |
| 1PlusChem | 1P028I64-50mg |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 50mg |
$335.00 | 2024-04-21 | |
| 1PlusChem | 1P028I64-100mg |
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
774183-70-9 | 92% | 100mg |
$485.00 | 2024-04-21 |
2-(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl-1-4-(4-fluorophenyl)piperazin-1-ylethan-1-one Littérature connexe
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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